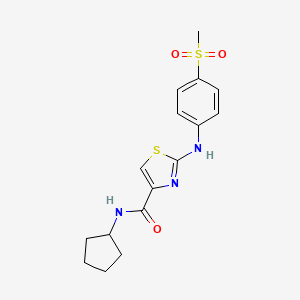
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a small molecule inhibitor. It is also known as CCT301236. This compound has been synthesized and investigated for its antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The NMR data, with proper chemical shifts and integrals, could characterize the structures .Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O3S2. The molecular weight is 365.47.Chemical Reactions Analysis
This compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical and Chemical Properties Analysis
The molecular formula of this compound is C16H19N3O3S2. The molecular weight is 365.47.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating a sulfonamide moiety, similar to N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For example, a study focused on synthesizing novel heterocyclic compounds bearing a biologically active sulfonamide group to act as antimicrobial agents. This research demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Drug-like Molecule Libraries
Another application involves the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole libraries. By employing a series of cyclization reactions, researchers have developed a method for generating various 5-amino-substituted 3-phenyl-1,2,4-thiadiazoles, showcasing the compound's role in facilitating the synthesis of potential therapeutic agents (Park, Ryu, Park, Ha, & Gong, 2009).
Chemical Synthesis Methods
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of chemical structures. For instance, the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent has enabled the efficient synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This demonstrates the compound's utility in the creation of complex chemical architectures for various applications (Kumar, Parameshwarappa, & Ila, 2013).
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown diverse biological activities
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as free radical reactions
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)13-8-6-12(7-9-13)18-16-19-14(10-23-16)15(20)17-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUOKUBYHUYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

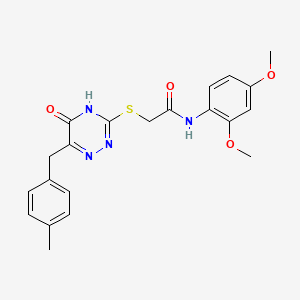

![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)
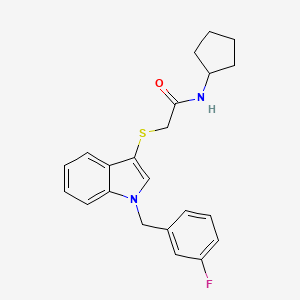
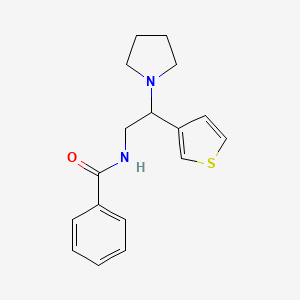
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

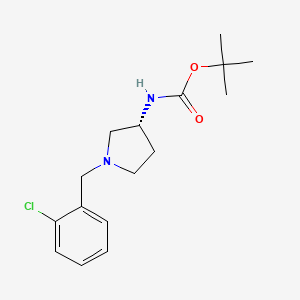
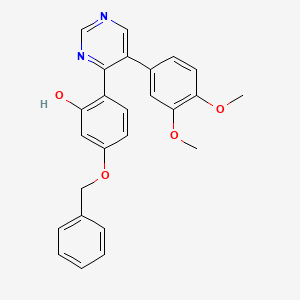
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![ethyl 5-benzyl-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
